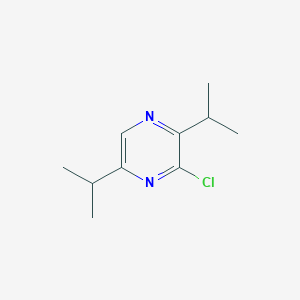

3-Chloro-2,5-diisopropylpyrazine

説明

The Pyrazine (B50134) Heterocycle: Fundamental Aspects in Organic and Medicinal Chemistry

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement. nih.govacs.orgrsc.org This arrangement makes the pyrazine molecule symmetrical and results in a zero dipole moment. nih.govthieme-connect.de Pyrazine is considered a π-deficient system due to the electron-withdrawing nature of the two nitrogen atoms, which makes it less basic than other diazines like pyridine (B92270) and pyrimidine. nih.gov The fundamental pyrazine structure is found in numerous natural products and biologically active molecules, contributing to their pharmacological effects which can include anti-inflammatory, anticancer, and antibacterial properties. nih.govstackexchange.com Many pyrazine-containing compounds are also known for their characteristic aromas and are used as flavoring agents in the food industry. smolecule.com

The synthesis of the pyrazine core can be achieved through various methods, including the self-condensation of α-amino ketones or the condensation of 1,2-diamines with 1,2-diketones, followed by oxidation. rsc.org Biomimetic syntheses from amino acid precursors have also been developed. nih.gov

Significance of Alkyl and Halogen Substituents on Pyrazine Scaffolds

The introduction of substituents onto the pyrazine ring significantly modifies its chemical and physical properties.

Alkyl Substituents: Alkyl groups, such as the isopropyl groups in 3-Chloro-2,5-diisopropylpyrazine, generally increase the lipophilicity of the molecule. thieme-connect.de This can influence its solubility and interactions with biological systems. Alkylpyrazines are well-known for their contribution to the flavor and aroma of roasted and baked goods. smolecule.com The substitution pattern of these alkyl groups can be determined using various spectroscopic techniques, including NMR. researchgate.net

Halogen Substituents: The presence of a halogen, like the chlorine atom in the target molecule, dramatically influences the reactivity of the pyrazine ring. The electron-withdrawing nature of the pyrazine nitrogens makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reactivity pattern that is the opposite of electron-rich aromatic systems like benzene. stackexchange.comresearchgate.net Halogens, particularly chlorine, act as excellent leaving groups in these reactions. rsc.orgnih.gov This makes chloropyrazines highly valuable synthetic intermediates, allowing for the introduction of a wide array of other functional groups (e.g., amines, alkoxides, thiols) onto the pyrazine core. rsc.orgyoutube.com This versatility is a key reason for the interest in compounds like this compound in synthetic and medicinal chemistry. The reactivity of the chloro-substituted pyrazine ring is enhanced compared to analogous chloropyridines. rsc.org

The general mechanism for an SNAr reaction on a chloropyrazine involves the attack of a nucleophile at the carbon atom bearing the chlorine. This addition disrupts the ring's aromaticity and forms a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atoms. In a subsequent step, the aromaticity is restored by the elimination of the chloride ion. stackexchange.comyoutube.com

Research Landscape of this compound and Related Structures

Direct research literature on this compound is limited. However, the research landscape can be understood by examining its precursor and closely related analogs. The precursor, 2,5-diisopropylpyrazine (B1313309), is a known compound that can be synthesized through methods like the dimerization of α-amino aldehydes derived from valine. nih.govsmolecule.com

The synthesis of the target compound would likely involve the direct chlorination of 2,5-diisopropylpyrazine. Studies on similar structures, such as the chlorination of 2-chloropyrazine (B57796) to yield dichloropyrazines, show that reaction conditions can be controlled to direct the position of the incoming chlorine atom. google.com A closely related analog, 3-Chloro-2,5-dimethylpyrazine, is synthesized via the chlorination of 2,5-dimethylpyrazine. ontosight.ai

The characterization of such compounds relies heavily on spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of substituted pyrazines. The chemical shifts of the ring protons and carbons are influenced by the electronic effects of the substituents. acs.org For distinguishing between isomers (e.g., 2,3- vs. 2,5-disubstitution), 15N NMR can be particularly useful. researchgate.net

Table 1: Representative NMR Data for Pyrazine Analogs

| Compound | Solvent | Nucleus | Chemical Shifts (ppm) | Reference |

| 2,5-Dimethylpyrazine | CDCl₃ | ¹H | 8.33 (s, 2H), 2.51 (s, 6H) | nih.gov |

| 2,5-Dimethylpyrazine | CDCl₃ | ¹³C | 150.58, 143.50, 20.99 | nih.gov |

| 2-Chloropyrazine | DMSO | ¹H | 8.71 (d), 8.63 (d), 8.52 (t) | acs.org |

| 3-Hydroxypyrazine-2-carboxylate derivative | CDCl₃ | ¹H | 8.29 (s, 1H) | rsc.org |

| 3-Hydroxypyrazine-2-carboxylate derivative | CDCl₃ | ¹⁵N | -42.0 (N-1), -85.4 (N-4) | rsc.org |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of these compounds. For halogenated derivatives, the isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectrum. researchgate.netmdpi.com

Table 2: General Fragmentation Information from Mass Spectrometry

| Compound Type | Key Fragmentation Behavior | Reference |

| Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines | Involves elimination of CO, halogen (Cl, Br), or halogen acids (HCl, HBr), and HCN. | researchgate.net |

| Halogenated phenyl-piperazinopropanones | Isomeric compounds show common fragment ions; derivatization can aid in resolution but may not alter the main fragmentation pathway. | nih.gov |

| Pyrazine | The mass spectrum of the parent pyrazine shows a prominent parent ion peak. | nist.govresearchgate.net |

| Chlorinated 2,5-Diketopiperazines | HRESIMS shows characteristic isotopic ion peaks for chlorine (e.g., [M+Na]⁺ at m/z 317 and 319 for a monochlorinated compound). | mdpi.com |

Academic Research Objectives and Scope for this compound

Based on the chemistry of related halogenated pyrazines, the primary academic research objectives for this compound would be centered on its synthesis, reactivity, and potential applications.

Synthesis and Characterization: A key objective would be to develop an efficient and regioselective synthesis of this compound, likely through the direct chlorination of 2,5-diisopropylpyrazine. google.comontosight.ai This would involve optimizing reaction conditions to favor the desired isomer. Following synthesis, a complete spectroscopic characterization using NMR (¹H, ¹³C, ¹⁵N), MS, IR, and UV-Vis would be essential to unambiguously confirm its structure. thieme-connect.deresearchgate.net

Exploring Chemical Reactivity: A major area of research would be to investigate the utility of this compound as a synthetic building block. The scope would include a comprehensive study of its SNAr reactions with a variety of nucleophiles (e.g., amines, alcohols, thiols, and carbanions). researchgate.netrsc.org This would allow for the creation of a library of novel 2,5-diisopropylpyrazine derivatives with diverse functional groups at the 3-position.

Investigation of Biological Activity: Given that many substituted pyrazines exhibit biological activity, a significant research objective would be to screen this compound and its newly synthesized derivatives for potential pharmacological properties. mdpi.comnih.govdoaj.orgrsc.org This could include assays for antimicrobial, antifungal, anticancer, or enzyme inhibitory activities. The structure-activity relationships (SAR) of the synthesized compounds would be studied to identify key structural features responsible for any observed activity. doaj.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-2,5-di(propan-2-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c1-6(2)8-5-12-9(7(3)4)10(11)13-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIWVGIJONRRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C(=N1)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469116 | |

| Record name | Pyrazine, 3-chloro-2,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74152-17-3 | |

| Record name | Pyrazine, 3-chloro-2,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 3 Chloro 2,5 Diisopropylpyrazine and Pyrazine Analogs

Reaction Pathways of Halogenated Pyrazines

Halogenated pyrazines are important precursors in the synthesis of a wide array of functionalized heterocyclic compounds. Their reactivity is dominated by the electron-deficient nature of the pyrazine (B50134) ring, which is further influenced by the nature and position of substituents.

Mechanisms of Nucleophilic Displacement of Chlorine

The displacement of a chlorine atom from a pyrazine ring by a nucleophile typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic systems. wikipedia.orgyoutube.com

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the pyrazine ring is temporarily disrupted in this step. youtube.com The presence of the electronegative nitrogen atoms in the pyrazine ring helps to stabilize the negative charge of this intermediate. youtube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted pyrazine product.

The rate of SNAr reactions is generally accelerated by the presence of electron-withdrawing groups on the aromatic ring, as they help to stabilize the negatively charged Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com For halogenated pyrazines, the first step, the nucleophilic attack, is usually the rate-determining step. nih.gov

The general order of leaving group ability in SNAr reactions is often F > Cl ≈ Br > I, which is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state of the rate-determining addition step. nih.gov

Influence of Isopropyl Groups on Reaction Stereochemistry and Kinetics

The two isopropyl groups at positions 2 and 5 in 3-Chloro-2,5-diisopropylpyrazine exert significant steric and electronic effects on the reactivity of the molecule.

Steric Effects: The bulky isopropyl groups adjacent to the reaction center (the carbon at position 3) create considerable steric hindrance. This hindrance can impede the approach of the nucleophile, thereby slowing down the rate of the SNAr reaction compared to less substituted chloropyrazines. researchgate.netrsc.org The magnitude of this steric effect is dependent on the size of the attacking nucleophile.

Electronic Effects: Alkyl groups, such as isopropyl, are weakly electron-donating. In the context of SNAr reactions, electron-donating groups generally decrease the reaction rate by destabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com This electronic effect, combined with the steric hindrance, makes this compound less reactive towards nucleophilic substitution than un-substituted or electron-withdrawing group-substituted chloropyrazines.

Reactivity of Pyrazine Nitrogen Atoms: N-Oxidation and Related Transformations

The lone pairs of electrons on the nitrogen atoms of the pyrazine ring allow for reactions with electrophiles, most notably oxidation to form pyrazine N-oxides. slideshare.netyoutube.com This transformation significantly alters the electronic properties and reactivity of the pyrazine ring.

The oxidation of pyrazines can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid) or trifluoroperacetic acid. rsc.org Depending on the reaction conditions and the substituents on the pyrazine ring, either a mono-N-oxide or a di-N-oxide can be formed. For an asymmetrically substituted pyrazine like this compound, the site of initial N-oxidation would be influenced by the electronic and steric effects of the substituents. The chlorine atom is electron-withdrawing, which deactivates the adjacent nitrogen (N-4), while the isopropyl groups are electron-donating, activating the nitrogens. Steric hindrance from the isopropyl group at position 2 might direct oxidation towards the less hindered N-4, despite its deactivation by the adjacent chlorine.

Pyrazine N-oxides are versatile synthetic intermediates. The N-oxide group activates the ring towards both nucleophilic and electrophilic attack at specific positions and can participate in various transformations. scripps.eduyoutube.comthieme-connect.de For instance, they can undergo deoxidative nucleophilic substitution, where a nucleophile attacks a carbon atom alpha to the N-oxide with concomitant loss of the oxygen atom. rsc.org

Pericyclic Reactions and Rearrangements Involving Pyrazine Systems

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org Pyrazine and its derivatives, being electron-deficient diene systems, can participate in certain types of pericyclic reactions, most notably inverse-electron-demand Diels-Alder reactions. thieme-connect.comacsgcipr.org

In an inverse-electron-demand Diels-Alder reaction, the electron-poor pyrazine (the diene) reacts with an electron-rich dienophile. quora.com These reactions often lead to the formation of a bicyclic adduct which can then undergo a retro-Diels-Alder reaction, typically with the extrusion of a small stable molecule like hydrogen cyanide or nitrogen, to form a new heterocyclic or aromatic ring, such as a pyridine (B92270). quora.comrsc.org The substitution pattern on the pyrazine ring, including the presence of isopropyl groups, would influence the feasibility and outcome of such cycloadditions.

Sigmatropic rearrangements, another class of pericyclic reactions involving the migration of a sigma bond, have also been observed in related heterocyclic systems and can be a pathway for the structural reorganization of substituted pyrazines under thermal or photochemical conditions. acs.orgnih.govwikipedia.orgnumberanalytics.com

Radical Processes in Pyrazine Chemistry

The chemistry of pyrazines is not limited to ionic reactions; radical processes also play a significant role. Pyrazines can form stable radical cations and anions. rsc.org The formation and characterization of pyrazine radical cations have been studied using techniques like electron paramagnetic resonance (EPR) spectroscopy. rsc.org These studies show that the nature of the substituents (electron-donating or withdrawing) determines whether the unpaired electron resides in a σ or a π orbital. rsc.org

Pyrazine radical cations have been implicated as intermediates in various reactions, including the formation of mutagens in Maillard reactions. nih.gov The direct functionalization of C-H bonds in pyrazines and other heterocycles via radical pathways has emerged as a powerful synthetic tool. encyclopedia.pubrsc.orgmdpi.com These reactions, often initiated by photoredox catalysis or other radical initiators, allow for the introduction of new substituents onto the pyrazine ring with high selectivity, avoiding the need for pre-functionalized starting materials. nih.govnih.gov

Computational and Theoretical Chemistry of Pyrazine Derivatives

Quantum Chemical Calculations on Pyrazine (B50134) Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyrazine derivatives. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. ijournalse.orgresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying complex systems like pyrazine derivatives. DFT studies on pyrazines have provided significant insights into their electronic behavior, which is crucial for understanding their reactivity and interactions. bohrium.commostwiedzy.pliiste.orgiiste.org

Research has shown that the electronic properties of pyrazine derivatives are highly dependent on the nature and position of substituents on the pyrazine ring. ijournalse.org For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). electrochemsci.org The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller gap generally implies higher reactivity. semanticscholar.org

DFT calculations, often using the B3LYP hybrid functional, are employed to compute various quantum chemical descriptors. mostwiedzy.plelectrochemsci.orgnih.gov These descriptors, including HOMO and LUMO energies, dipole moment, and polarizability, are essential for building predictive models of molecular properties. iiste.orgelectrochemsci.org For example, in a study of pyrazine derivatives as corrosion inhibitors, DFT was used to calculate descriptors like the energy of the LUMO (ELUMO), dipole moment (DM), and molecular volume (MV), which were then correlated with experimental inhibition efficiencies. electrochemsci.org

Table 1: Selected Electronic Properties of Pyrazine and its Derivatives Calculated by DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Pyrazine | -6.91 | -0.87 | 6.04 | 0.00 |

| 2-Methylpyrazine | -6.75 | -0.79 | 5.96 | 0.69 |

| 2-Chloropyrazine (B57796) | -7.10 | -1.52 | 5.58 | 1.62 |

| 2,5-Dimethylpyrazine | -6.60 | -0.72 | 5.88 | 0.00 |

| 2,3-Difluoropyrazine | - | - | - | 2.24 |

Note: Data compiled from various theoretical studies. iiste.orgsemanticscholar.org Exact values may vary based on the specific DFT functional and basis set used.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Complete Active Space Self-Consistent Field (CASSCF), are often used to obtain highly accurate molecular geometries and to explore potential energy surfaces. semanticscholar.orgacs.orgresearchgate.netaip.org

These calculations are crucial for determining the stable conformations of molecules and for understanding the energy barriers between different isomers. For pyrazine, ab initio studies have been used to characterize its ground state geometry, as well as the geometries of its low-lying singlet and triplet excited states. acs.orgacs.org For example, the geometry of pyrazine is planar with D2h symmetry, a fact confirmed by both experimental data and high-level ab initio calculations. semanticscholar.orgnist.gov

Furthermore, ab initio methods are instrumental in studying complex phenomena such as conical intersections between electronic states. A study on pyrazine confirmed the existence of a conical intersection between its S1(nπ) and S2(ππ) surfaces, which is critical for understanding its photophysical properties and relaxation pathways after light absorption. aip.org The geometries of pyrazine derivatives are fully optimized using methods like ab initio/HF, MP2, and DFT/B3LYP to find the most stable structures. semanticscholar.org

Molecular Dynamics and Conformational Analysis of Isopropyl-Substituted Pyrazines

While quantum chemical calculations provide static pictures of molecules, molecular dynamics (MD) simulations can model the dynamic behavior of molecules over time. For flexible molecules like 3-Chloro-2,5-diisopropylpyrazine, conformational analysis is key to understanding their behavior. The two isopropyl groups can rotate around their single bonds to the pyrazine ring, leading to various possible conformations.

The preferred conformation is a result of a balance between steric hindrance and electronic effects. The bulky isopropyl groups will tend to orient themselves to minimize steric clash with each other, the adjacent chlorine atom, and the nitrogen atoms of the pyrazine ring. A study on the synthesis of 3-isopropylamino-2-phenyl-trans-2-decalols highlights the importance of conformational analysis for understanding receptor interactions. nih.gov Similarly, the solid-state conformational analysis of halogenated pyrans shows that repulsive forces between substituents can lead to deviations in the ring's torsion angles. beilstein-journals.org

In the case of diisopropyl-substituted pyrazines, such as diisopropyl pyrazine-2,5-dicarboxylate, crystallographic studies have shown that the molecule is organized around an inversion center, with the carboxylate groups slightly twisted relative to the pyrazine ring. nih.gov For this compound, one would expect the isopropyl groups to adopt staggered conformations to minimize steric strain, though the specific rotational barriers and preferred dihedral angles would require detailed computational modeling.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Pyrazines

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. ijper.org These models are invaluable in drug discovery, materials science, and flavor chemistry for predicting the properties of new, unsynthesized molecules. ijournalse.orgelectrochemsci.orgnih.gov

The fundamental principle of QSAR/QSPR is that variations in the biological activity or properties of a series of compounds depend on changes in their molecular structure. ijournalse.org Numerous QSAR/QSPR studies have been successfully applied to pyrazine derivatives to predict properties like olfactive thresholds, antitubercular activity, and corrosion inhibition efficiency. ijournalse.orgelectrochemsci.orgnih.govresearchgate.net

The first step in building a QSAR/QSPR model is to generate a set of numerical values, known as molecular descriptors, that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

For pyrazine derivatives, a wide range of descriptors are calculated using computational chemistry software. ijournalse.orgsemanticscholar.org Quantum chemical descriptors, derived from methods like DFT, are particularly powerful as they capture the electronic nature of the molecules. electrochemsci.orgresearchgate.net Common descriptors include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment (µ), polarizability (Pol), and electrostatic charges on specific atoms. semanticscholar.orgnih.gov

Steric/Geometrical Descriptors: Molecular volume (V), surface area grid (SAG), and molecular weight (MW). semanticscholar.org

Hydrophobic Descriptors: The partition coefficient (log P), which measures a molecule's lipophilicity. semanticscholar.org

Topological Descriptors: Indices that describe the branching and connectivity of the molecular skeleton. nih.gov

Table 2: Common Molecular Descriptors Used in Pyrazine QSAR/QSPR Studies

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Electronic | EHOMO, ELUMO, Dipole Moment, Polarizability | Electron-donating/accepting ability, reactivity, polarity |

| Steric | Molecular Volume, Surface Area, Molecular Weight | Size and shape of the molecule |

| Hydrophobic | Log P | Affinity for nonpolar environments |

| Topological | Wiener Index, Connectivity Indices | Molecular branching and connectivity |

Source: Compiled from multiple QSAR studies on pyrazine derivatives. semanticscholar.orgnih.gov

Once a set of descriptors is calculated, statistical methods are used to build a mathematical model that relates them to the property of interest.

Multiple Linear Regression (MLR) is one of the most common techniques used in QSAR studies. ijournalse.org It generates a simple linear equation that describes the relationship between the dependent variable (e.g., biological activity) and a set of independent variables (the molecular descriptors). electrochemsci.org For example, a QSAR study on the olfactive thresholds of 78 pyrazine derivatives used stepwise MLR to build a predictive model. ijournalse.org Similarly, MLR was used to correlate quantum molecular descriptors with the experimental corrosion inhibition efficiency of pyrazine derivatives. electrochemsci.org

Artificial Neural Networks (ANN) are more complex, non-linear modeling techniques inspired by the structure of the human brain. nih.gov ANNs can capture highly complex and non-linear relationships between descriptors and activity that may be missed by MLR. nih.gov While computationally more intensive, ANNs can often lead to models with higher predictive power. nih.gov

Other techniques like Partial Least Squares (PLS) are also used, particularly when dealing with a large number of correlated descriptors, as is common in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net

The validity and predictive power of these models are assessed using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q² or R²cv), and by using an external test set of compounds to evaluate the model's performance on new data. nih.govijper.orgnih.gov A statistically robust QSAR model, with high R² and Q² values, can then be used to reliably predict the properties of novel pyrazine derivatives like this compound. scienceopen.com

Validation and Interpretation of Predictive Models

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are crucial tools in computational chemistry. They establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. The reliability of these models hinges on rigorous validation and careful interpretation.

Validation of Predictive Models

The validation process ensures that a developed model is robust, stable, and has good predictive power. It is broadly categorized into internal and external validation.

Internal Validation: This process assesses the stability of the model using the initial dataset. A common technique is cross-validation , where the dataset is repeatedly split into training and test sets. One popular method is the Leave-One-Out (LOO) cross-validation. In this method, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. The predictive ability is often expressed as the cross-validated correlation coefficient, q². A q² value greater than 0.5 is generally considered indicative of a good predictive model. conicet.gov.ar Another internal validation metric is the goodness of fit , represented by the conventional correlation coefficient, R², which should ideally be greater than 0.6. conicet.gov.ar

External Validation: This is a more stringent test of a model's predictive capability. The model is used to predict the activity of an external set of compounds that were not used in the model's development. The predictive performance is evaluated by the external correlation coefficient, R²ext. A high R²ext value confirms the model's ability to generalize to new chemical entities. mdpi.com

Interpretation of Predictive Models

Once validated, the interpretation of the model provides valuable insights into the structural features that influence the property of interest. For pyrazine derivatives, these models can elucidate the impact of substituents and their positions on the pyrazine ring.

For instance, a QSPR model for the odor thresholds of pyrazine derivatives revealed that substituents at the 2, 3, and 5 positions play a significant role. ijournalse.org The model, developed using Multiple Linear Regression (MLR) and electronic and quantum chemical descriptors from Density Functional Theory (DFT) calculations, could predict the odor properties of new pyrazine molecules. The descriptors in the final model highlight which electronic and steric factors are most influential.

The following table presents a hypothetical validation summary for a QSAR model developed for a series of pyrazine derivatives, illustrating the kind of data generated in such studies.

| Validation Parameter | Value | Interpretation |

| R² (Goodness of fit) | 0.85 | The model explains 85% of the variance in the training data. |

| q² (LOO Cross-validation) | 0.72 | The model has good internal predictive ability. |

| R²ext (External validation) | 0.78 | The model has good predictive power for new compounds. |

| F-statistic | 120.5 | The model is statistically significant. |

| p-value | < 0.001 | There is a very low probability that the observed correlation is due to chance. |

This table is a hypothetical representation of typical QSAR model validation data.

Computational Design Principles for Pyrazine-Based Scaffolds

Computational chemistry provides a powerful framework for the rational design of novel pyrazine-based scaffolds with tailored properties. This is achieved by understanding the structure-property relationships and using this knowledge to propose new molecules with enhanced activities or desired characteristics.

Leveraging Computational Insights for Molecular Design

The design process often begins with a known pyrazine derivative with a certain activity. Computational methods are then employed to understand the key structural features responsible for this activity. This can involve:

Molecular Docking: If the biological target is known (e.g., an enzyme or receptor), molecular docking can be used to predict the binding mode and interactions of the pyrazine derivative with the target. This information is crucial for designing modifications that can enhance binding affinity.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. This pharmacophore model then serves as a template for designing new molecules.

DFT Calculations: These calculations can provide insights into the electronic properties of the pyrazine ring and its substituents. For example, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution can indicate the molecule's reactivity and potential interaction sites. A study on 2-chloro-3-hydrazinopyrazine showed that the HOMO-LUMO transition involves the transfer of electron density from the hydrazine (B178648) group to the pyrazine ring, influenced by the electron-withdrawing chlorine substituent. nih.gov

Designing Novel Pyrazine Scaffolds

Based on the insights gained from these computational studies, new pyrazine-based scaffolds can be designed. For a hypothetical compound like This compound , the design principles would consider the interplay of the chloro and diisopropyl substituents.

Steric Effects: The bulky isopropyl groups at the 2 and 5 positions would create significant steric hindrance, influencing the molecule's conformation and its ability to interact with a binding site. Computational models can predict the preferred conformations and assess potential steric clashes.

Electronic Effects: The chlorine atom at the 3-position is an electron-withdrawing group, which will affect the electron density distribution of the pyrazine ring. This can influence the molecule's reactivity, polarity, and hydrogen bonding capabilities. DFT calculations would be instrumental in quantifying these effects.

Lipophilicity: The isopropyl groups would increase the lipophilicity of the molecule, which can be a critical factor for its pharmacokinetic properties, such as membrane permeability.

The following table provides a hypothetical example of how computational data could guide the design of pyrazine derivatives by comparing the properties of a lead compound with a newly designed analog.

| Compound | Calculated LogP | Predicted Binding Affinity (kcal/mol) | Key Interaction Feature |

| Lead Compound (e.g., 2-chloropyrazine) | 1.2 | -6.5 | Hydrogen bond with SER-122 |

| Designed Analog (e.g., this compound) | 3.5 | -8.2 | Enhanced hydrophobic interactions with LEU-85 and VAL-93 |

This table is a hypothetical representation to illustrate the use of computational data in drug design.

By systematically modifying the substituents on the pyrazine scaffold and using computational models to predict the resulting properties, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery of new functional molecules. mdpi.com

Research Applications of 3 Chloro 2,5 Diisopropylpyrazine in Advanced Organic Synthesis and Materials Science

Building Block for Heterocyclic Compound Libraries

3-Chloro-2,5-diisopropylpyrazine serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its reactive chlorine atom allows for substitution reactions, while the pyrazine (B50134) ring itself can be a core component of larger, more complex structures.

Synthesis of Fused Pyrazine Systems (e.g., pyrazinothienopyrimidines, oxazolopyrazines)

The construction of fused pyrazine systems is a significant area of research due to the diverse biological activities exhibited by these compounds. The pyrazine scaffold is present in numerous natural products and clinically used drugs with antibiotic, antifungal, and anticancer properties. researchgate.net The synthesis of pyrazine-containing thiazolines and thiazolidinones has been explored for their antimicrobial potential. nih.gov

For instance, the synthesis of 1,2,3-triazolo[1,5-a]pyrazines can be achieved through methods like the thermolysis of a pyrazinyl tetrazole. mdpi.com Another approach involves the copper-catalyzed [3 + 2] cycloaddition of a propiolamide (B17871) followed by halide displacement to create saturated derivatives of 1,2,3-triazolo[1,5-a]pyrazine. mdpi.com These fused systems are being investigated for applications in medicinal chemistry, such as c-Met inhibition and as fluorescent probes. mdpi.com

Preparation of Polyheterocyclic and Macrocyclic Compounds

The pyrazine ring is a key component in the synthesis of various polyheterocyclic and macrocyclic structures. Pyrazine-containing ligands have been synthesized to explore their ability to form polynuclear transition metal complexes. researchgate.net For example, the total synthesis of Alocasin A, a pyrazine-linked bisindole alkaloid, was achieved through a double Suzuki–Miyaura coupling between 2,5-dibromopyrazine (B1339098) and a 3-borylindole. nih.gov This highlights the utility of halogenated pyrazines in constructing complex natural products.

Ligand Design in Organometallic Chemistry and Catalysis

The nitrogen atoms in the pyrazine ring of this compound make it a suitable candidate for ligand design in organometallic chemistry. The field of organometallic compounds, which contain carbon-metal bonds, has been studied for nearly two centuries due to their unique properties in synthetic transformations. msu.edu

Coordination Chemistry with Transition Metals

Pyridine (B92270) and pyrazine-based ligands are extensively studied for their ability to form stable complexes with a wide range of transition metals. researchgate.net These complexes are of interest for their potential applications in various fields, including catalysis and materials science. The coordination of pyrazine derivatives with transition metals like ruthenium(III) has been shown to result in stable octahedral complexes. scispace.comrsc.org The electronic and steric properties of the pyrazine ligand influence the geometry and reactivity of the resulting metal complex. The coordination of pyrazine derivatives can be fine-tuned by altering substituents on the pyrazine ring. nih.gov

Development of Chiral Pyrazine-Based Ligands

The development of chiral ligands is crucial for asymmetric catalysis, a field that has seen significant advancements and was recognized with the Nobel Prize in 2001. sigmaaldrich.com Chiral pyrazine-based ligands have been synthesized and utilized in self-assembly reactions and catalysis. researchgate.net These ligands can be derived from naturally occurring chiral compounds, such as camphor. researchgate.net The design of these ligands is critical as they can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over another. nih.gov While C2-symmetric ligands have been dominant, non-symmetrical ligands are gaining importance in asymmetric catalysis. nih.gov

Role in the Exploration of Natural Product Biosynthesis (Extrapolating from 2,5-diisopropylpyrazine)

While direct research on the role of this compound in natural product biosynthesis is limited, we can extrapolate its potential involvement by examining the biosynthesis of the related compound, 2,5-diisopropylpyrazine (B1313309). ebi.ac.uk Pyrazines are naturally occurring compounds found in various organisms and are often responsible for their characteristic aromas. nih.govresearchgate.net

The biosynthesis of pyrazines can occur through various pathways, including the Maillard reaction and microbial fermentation. mdpi.com For example, 2,5-diisopropylpyrazine is produced by the bacterium Paenibacillus polymyxa, with its production being stimulated by the presence of valine. The biosynthesis of aspergillic acid, a pyrazine derivative, involves the condensation of amino acids like L-leucine and L-isoleucine. wikipedia.orgnih.gov The gene cluster responsible for aspergillic acid biosynthesis in Aspergillus flavus has been identified and studied, revealing the roles of various enzymes in its formation. nih.govuniprot.org Similarly, the biosynthetic pathway of neoaspergillic acid has been elucidated by studying the corresponding gene cluster. acs.org These studies on the biosynthesis of related pyrazine compounds provide a framework for understanding the potential role and biosynthetic origin of this compound in natural systems.

Pyrazine Derivatives in Functional Materials Research (General applicability)

The inherent electron-deficient nature of the pyrazine ring makes it an attractive component in the design of functional materials with specific electronic and optical properties. smolecule.com When incorporated into π-conjugated systems, pyrazine units can act as electron acceptors, facilitating intramolecular charge transfer, which is a key process in many organic electronic devices. smolecule.com The development of pyrazine-functionalized materials has led to advancements in organic solar cells, light-emitting diodes, and field-effect transistors. smolecule.com Furthermore, the ability to functionalize the pyrazine ring at various positions allows for the fine-tuning of the material's properties, such as its absorption and emission spectra, electron affinity, and solid-state packing. smolecule.com This versatility has established pyrazine derivatives as a significant class of building blocks in the ongoing quest for novel and efficient organic functional materials. smolecule.com

Advanced Spectroscopic and Chromatographic Characterization of 3 Chloro 2,5 Diisopropylpyrazine

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

No public data is available on the high-resolution mass spectrometry of 3-Chloro-2,5-diisopropylpyrazine. This analysis would typically provide the accurate mass of the molecular ion, confirming the elemental composition, and detail the fragmentation patterns upon ionization, offering insights into the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Specific ¹H NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J), for this compound are not available in published literature. This technique is crucial for identifying the number and environment of hydrogen atoms in the molecule.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Detailed ¹³C NMR spectral data for this compound, which would reveal the chemical shifts of each unique carbon atom, is not publicly accessible. This analysis is fundamental for mapping the carbon skeleton of the compound.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

No 2D NMR studies (COSY, HMQC, HMBC, NOESY) for this compound have been found in the public domain. These advanced experiments are essential for unambiguously assigning proton and carbon signals and for determining the through-bond and through-space correlations between nuclei.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Experimentally determined Infrared (IR) and Raman spectra for this compound are not available. This analysis would identify the characteristic vibrational modes of the functional groups present in the molecule.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

There is no public data on the UV-Vis absorption spectrum of this compound. This technique would provide information on the electronic transitions within the molecule, specifically the wavelength of maximum absorption (λmax) related to its chromophores.

Chromatographic Methods for Purification and Analytical Quantification of this compound

The purification and analytical quantification of this compound rely on modern chromatographic techniques, which are essential for isolating the compound from reaction mixtures and determining its purity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the principal methods employed for these purposes. These techniques offer high resolution and sensitivity, which are critical for the analysis of complex mixtures containing structurally similar pyrazine (B50134) derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds such as this compound. In this method, the compound is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The mass spectrometer then fragments the eluted components and creates a unique mass spectrum for each, allowing for definitive identification.

The selection of the stationary phase is a critical parameter in the GC-MS analysis of pyrazines. Non-polar and medium-polarity columns are often utilized to achieve effective separation of alkylated and halogenated pyrazines. While specific operational parameters for this compound are not extensively documented in publicly available literature, typical conditions for related compounds can be extrapolated.

Illustrative GC-MS Parameters for Pyrazine Analysis:

| Parameter | Typical Value |

| Column Type | DB-5ms (5% Phenyl-methylpolysiloxane) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

This table represents typical starting parameters for the analysis of substituted pyrazines and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purification and quantification of less volatile or thermally labile compounds. For this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For preparative purification, larger scale HPLC columns are used to isolate the compound of interest from byproducts and unreacted starting materials. Analytical HPLC, with its high precision and accuracy, is employed for quantitative analysis to determine the purity of the synthesized compound.

Representative HPLC Conditions for Pyrazine Quantification:

| Parameter | Typical Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~270-280 nm (based on pyrazine ring absorbance) |

| Injection Volume | 10 µL |

This table provides a general set of conditions for the HPLC analysis of pyrazine derivatives. Method development and validation are necessary to establish optimal parameters for this compound.

Future Perspectives and Emerging Research Directions for 3 Chloro 2,5 Diisopropylpyrazine

Development of Eco-Friendly and Sustainable Synthetic Strategies

The chemical industry's shift towards green chemistry is expected to profoundly influence the synthesis of 3-Chloro-2,5-diisopropylpyrazine. Future research will likely prioritize the development of manufacturing processes that are not only efficient but also environmentally benign.

One promising avenue is the adoption of catalyst-free synthesis methods . These reactions, often conducted under solvent-free or aqueous conditions, significantly reduce the environmental footprint by eliminating the need for heavy metal catalysts and volatile organic solvents. nih.govcancer.gov For instance, a one-pot condensation of a 1,2-diamine with a 1,2-dicarbonyl compound in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature, represents a greener alternative to traditional methods. tandfonline.com This approach circumvents the harsh conditions and tedious work-up procedures associated with many conventional pyrazine (B50134) syntheses. tandfonline.com

The biosynthesis of pyrazines using microorganisms also presents an environmentally friendly alternative to chemical synthesis. scispace.com Research into engineered enzymatic pathways could lead to the sustainable production of pyrazine precursors or even the direct synthesis of functionalized pyrazines.

| Synthesis Approach | Key Advantages | Representative Research Focus |

| Catalyst-Free Synthesis | Reduced metal waste, use of benign solvents (e.g., water, PEG), simplified work-up. nih.govcancer.gov | Development of one-pot reactions condensing diamines and dicarbonyls under mild, catalyst-free conditions. tandfonline.com |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, lower energy consumption. biotage.commdpi.com | Optimization of microwave parameters for the synthesis of substituted pyrazines, including chloro-derivatives. nih.govdergipark.org.tr |

| Biocatalysis | Use of renewable resources, biodegradable waste, high selectivity. scispace.com | Engineering microbial strains for the production of alkylated pyrazine precursors. scispace.com |

Integration with Automated Synthesis and Flow Chemistry Platforms

The demand for rapid synthesis and screening of novel compounds in fields like drug discovery and materials science is driving the integration of automated systems and flow chemistry. clockss.orgnih.govresearchgate.netrsc.orgacs.org For this compound, these technologies offer the potential to accelerate the discovery of new derivatives and applications.

Automated synthesis platforms can generate large libraries of pyrazine derivatives by systematically varying substituents. clockss.orgnih.gov This high-throughput approach is invaluable for structure-activity relationship (SAR) studies, enabling the rapid identification of compounds with optimized properties for pharmaceutical or material applications. These platforms combine robotic handling with automated purification and analysis, significantly increasing research productivity. clockss.org

Flow chemistry , where reactions are run in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. nih.govrsc.orgmdpi.com The precise control over parameters like temperature, pressure, and reaction time in a microreactor can lead to higher yields and selectivities. nih.gov For the synthesis of heterocyclic compounds, flow chemistry has been shown to be particularly effective, even for reactions involving hazardous reagents or extreme conditions. acs.org Adapting the synthesis of this compound and its derivatives to a flow process could lead to safer, more efficient, and scalable manufacturing.

| Technology | Key Benefits for Pyrazine Chemistry | Future Research Direction |

| Automated Synthesis | High-throughput generation of compound libraries, acceleration of SAR studies. clockss.orgnih.gov | Creation of diverse libraries of this compound derivatives to explore new biological activities. |

| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability, and higher yields. nih.govrsc.orgmdpi.com | Development of a continuous-flow process for the synthesis and functionalization of this compound. |

Exploration of Novel Reactivity and Unprecedented Transformations

Future research into this compound will undoubtedly focus on uncovering novel reactivity patterns and developing unprecedented chemical transformations. The electron-deficient nature of the pyrazine ring, coupled with the presence of a chloro-substituent, makes it a versatile substrate for a range of modern synthetic methodologies.

Palladium-catalyzed cross-coupling reactions have already proven to be powerful tools for the functionalization of chloropyrazines. clockss.orgrsc.orgcrossref.orgresearchgate.netnsf.gov Reactions such as Suzuki, Sonogashira, and Negishi couplings allow for the introduction of a wide variety of aryl, vinyl, and alkyl groups at the chloro-position. rsc.org Future work will likely expand the scope of these reactions to include more complex and diverse coupling partners, enabling the synthesis of a vast array of novel 3-substituted-2,5-diisopropylpyrazines. Microwave irradiation has been shown to significantly accelerate Suzuki couplings on substituted pyrazines, suggesting a route for rapid diversification. rsc.org

Direct C-H activation is another frontier in pyrazine chemistry. rsc.orgresearchgate.netresearchgate.netrsc.org This approach allows for the functionalization of the pyrazine core without the need for pre-installed leaving groups, offering a more atom-economical and efficient synthetic route. Research into the regioselective C-H activation of the pyrazine ring in this compound could unlock new pathways for creating complex, polysubstituted pyrazine derivatives.

Furthermore, the exploration of photocatalytic reactions could reveal unprecedented transformations. acs.org The use of light to drive chemical reactions offers mild conditions and unique reactivity patterns that are often inaccessible through thermal methods. Investigating the photochemical behavior of this compound could lead to the discovery of novel cycloadditions, ring transformations, or functionalization reactions.

| Reaction Type | Potential Transformation on this compound | Research Goal |

| Palladium-Catalyzed Cross-Coupling | Suzuki coupling with arylboronic acids to form 3-aryl-2,5-diisopropylpyrazines. clockss.orgrsc.org | Synthesis of novel derivatives for biological screening and material applications. |

| C-H Activation | Direct arylation at the C-6 position to yield 3-chloro-6-aryl-2,5-diisopropylpyrazines. rsc.orgresearchgate.net | Development of atom-economical methods for polysubstituted pyrazines. |

| Photocatalysis | [2+2] cycloaddition reactions or radical-mediated functionalizations. acs.org | Discovery of new reaction pathways and molecular scaffolds. |

Interdisciplinary Research with Material Sciences and Engineering

The unique electronic and structural properties of the pyrazine nucleus make it an attractive building block for advanced materials. Interdisciplinary research at the interface of chemistry, material sciences, and engineering is expected to uncover new applications for this compound and its derivatives.

One area of significant potential is in the development of corrosion inhibitors . Pyrazine derivatives have been shown to be effective in protecting metals, such as steel, from corrosion in acidic environments. scispace.comcetjournal.itresearchgate.netresearchgate.net The nitrogen atoms in the pyrazine ring can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic processes. cetjournal.it Future research could focus on synthesizing and evaluating novel derivatives of this compound to develop more robust and environmentally friendly corrosion inhibitors for industrial applications.

The compound could also serve as a ligand for the construction of Metal-Organic Frameworks (MOFs) . researchgate.netmdpi.comresearchgate.netnih.govacs.org MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. Pyrazine itself is a common linker in MOF synthesis. By incorporating this compound as a ligand, it may be possible to create novel MOFs with tailored pore sizes, functionalities, and catalytic activities. For example, pyrazine-based MOFs have been investigated for their ability to adsorb chromium ions from water and to generate hydroxyl radicals in Fenton-like processes. researchgate.netmdpi.com

Furthermore, pyrazine-containing polymers are emerging as promising materials for energy storage applications . For example, poly(hexaazatrinaphthalene) (PHATN), a polymer featuring pyrazine units, has been used as a cathode material in fast-charging sodium, magnesium, and aluminum batteries, demonstrating exceptional performance and stability. nih.govosti.gov The electron-deficient pyrazine sites act as redox centers. This opens up possibilities for designing and synthesizing novel polymers based on this compound for next-generation battery technologies.

| Application Area | Role of this compound Derivative | Potential Impact |

| Corrosion Inhibition | Forms a protective adsorption layer on metal surfaces. cetjournal.itresearchgate.net | Development of high-performance, green corrosion inhibitors for industrial use. scispace.com |

| Metal-Organic Frameworks (MOFs) | Acts as a functionalized linker to build porous crystalline structures. mdpi.comresearchgate.net | Creation of new materials for catalysis, gas separation, and environmental remediation. researchgate.net |

| Energy Storage | Serves as a redox-active monomer for high-performance polymer cathodes. nih.govosti.gov | Advancement of fast-charging and stable rechargeable batteries. |

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-2,5-diisopropylpyrazine?

A biomimetic approach involves dimerizing α-amino aldehydes derived from amino acids. For example, hydrogenolysis of Cbz-protected α-amino aldehydes generates intermediates that dimerize and oxidize to form pyrazines in a one-pot reaction . Alternative methods include condensation of aromatic aldehydes with α-amino ketones, followed by chlorination. For instance, using 4-chlorobenzyl derivatives with substituted ketones under basic conditions can yield chloro-substituted pyrazines .

Q. How should researchers characterize this compound?

Key techniques include:

- NMR spectroscopy : Analyze substituent positions via and NMR. For example, chloro and isopropyl groups produce distinct splitting patterns (e.g., singlet for symmetric substituents) .

- Mass spectrometry : Confirm molecular weight using EI-MS (e.g., base peak at m/z corresponding to ) .

- Chromatography : Use HPLC or GC-MS to assess purity and isolate byproducts .

Q. What safety protocols are critical during handling?

Q. How can purification challenges be addressed?

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.

- Column chromatography : Employ silica gel with hexane/ethyl acetate gradients to separate chlorinated byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Q. What mechanistic insights exist for chloro-substitution in pyrazines?

Electrophilic aromatic substitution (EAS) is favored at the para position relative to nitrogen in pyrazines. Chlorine’s electron-withdrawing effect directs subsequent substitutions meta to the chloro group. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

Q. How can computational modeling predict reactivity or properties?

Q. How to resolve contradictions in spectroscopic data across studies?

Q. What structure-activity relationships (SAR) are relevant for bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。